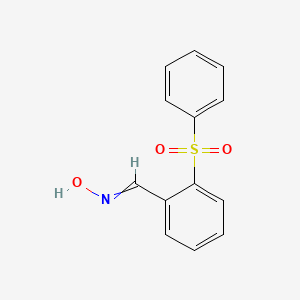
2-(Benzenesulfonyl)benzaldehyde oxime
Description
2-(Benzenesulfonyl)benzaldehyde oxime is a benzaldehyde oxime derivative featuring a benzenesulfonyl group at the 2-position of the aromatic ring. Benzaldehyde oximes are characterized by the presence of an oxime functional group (–C=N–OH), which confers unique reactivity, such as participation in coordination chemistry and catalytic processes.
Propriétés
Formule moléculaire |
C13H11NO3S |
|---|---|
Poids moléculaire |
261.3 g/mol |
Nom IUPAC |
N-[[2-(benzenesulfonyl)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C13H11NO3S/c15-14-10-11-6-4-5-9-13(11)18(16,17)12-7-2-1-3-8-12/h1-10,15H |
Clé InChI |
JNCUWKUUGNHOQU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C=NO |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C=NO |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Electronic Variations
Benzaldehyde oxime derivatives differ primarily in their substituents, which modulate reactivity and physical properties:
- 2-(Diphenylphosphino)benzaldehyde oxime: The diphenylphosphino group is electron-donating and sterically bulky, enabling applications in catalysis (e.g., aldol reactions) .
- 2-(3,4-Difluorophenoxy)benzaldehyde oxime: The difluorophenoxy group introduces electron-withdrawing effects and may enhance thermal stability (melting point: 73–75°C) .
- Benzaldehyde oxime, 2-hydroxy, 5-dodecyl : A long alkyl chain increases hydrophobicity, affecting solubility and aggregation behavior .
In contrast, the benzenesulfonyl group in 2-(Benzenesulfonyl)benzaldehyde oxime is strongly electron-withdrawing, likely increasing the oxime’s acidity and stabilizing intermediates in nucleophilic reactions.
Physical Properties
Note: Data for this compound are inferred based on structural analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


